molecular formula C10H11Br2NO3S B3442387 4-(2,4-Dibromobenzenesulfonyl)morpholine

4-(2,4-Dibromobenzenesulfonyl)morpholine

Cat. No.: B3442387
M. Wt: 385.07 g/mol
InChI Key: UFWZLJNFZQZNML-UHFFFAOYSA-N
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Description

4-(2,4-Dibromobenzenesulfonyl)morpholine is a brominated aromatic sulfonyl compound featuring a morpholine ring. Its structure combines electron-withdrawing bromine substituents at the 2- and 4-positions of the benzene ring, linked to a sulfonyl group and a morpholine moiety. The 2,4-dibromo substitution pattern confers unique electronic and steric properties, distinguishing it from analogs with other substituents or halogens .

Properties

IUPAC Name

4-(2,4-dibromophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWZLJNFZQZNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dibromobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2,4-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dibromobenzenesulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dibromobenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromobenzenesulfonyl)morpholine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Impact on Key Properties

Compound Name Substituents Melting Point (°C) Solubility (μM) cLogP Reference
4-(2,4-Dibromobenzenesulfonyl)morpholine 2,4-diBr Not reported Not reported ~4.5*
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ 109–110 Not reported ~2.8*
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-OCH₃ 85–86 Not reported ~2.7*
4-(2-Chlorobenzyl)morpholine 2-Cl Not reported 180 ~3.7*
4-(2-Chloro-6-fluorobenzyl)morpholine 2-Cl, 6-F Not reported 184 ~3.8*
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxyethyl Not reported Not reported 4.2

Key Observations :

  • Halogen vs. Methoxy Substitutents : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or methoxy groups increase lipophilicity (higher cLogP) and reduce aqueous solubility. For example, 4-(2,4-dibromobenzenesulfonyl)morpholine likely has a cLogP >4, whereas methoxy analogs (e.g., 4-OCH₃) exhibit cLogP ~2.7–2.8 .
  • Positional Effects : Ortho-substituted methoxy (2-OCH₃) lowers melting points compared to para-substituted analogs (85–86°C vs. 109–110°C) due to reduced symmetry and intermolecular forces .

Key Observations :

  • Halogenated Precursors : Brominated derivatives often require palladium- or nickel-catalyzed cross-coupling reactions (e.g., ). For example, 4-(7-bromobenzo[d]thiadiazol-4-yl)morpholine synthesis achieved 70% yield using DBU in DMSO .
  • Purification : Flash column chromatography is standard for isolating sulfonylmorpholine derivatives, as seen in methoxy-substituted analogs .

Key Observations :

  • Morpholine’s Role : The morpholine ring enhances biological activity in EP2 receptor modulators compared to piperidine or pyrrolidine, likely due to its balanced basicity and solubility .
  • Halogen Effects : Bromine’s bulk may improve target binding via hydrophobic interactions, as seen in DNA-binding studies , while chlorine/fluorine optimizes metabolic stability in CYP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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